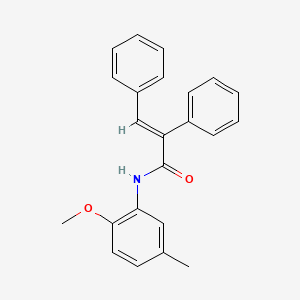

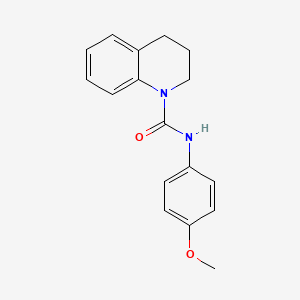

![molecular formula C16H17N3O4S B5629909 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5629909.png)

1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamides, including 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, involves innovative methods to achieve high yields and selectivity. A notable approach is the aminolysis of p-nitrophenylsulfonates, which has been optimized for the efficient production of sulfonamides with potent and selective biological activities. This method leverages the balanced stability-reactivity properties of p-nitrophenoxide as a leaving group, enabling the reaction with a wide variety of amines, including aniline and benzylpiperazine, to yield desired sulfonamides (Luo et al., 2006).

Molecular Structure Analysis

Structural and spectroscopic studies have been conducted on related sulfonamide compounds, providing insights into their molecular arrangements and interactions. For instance, the crystal structure of complexes involving sulfonamide groups reveals specific hydrogen bonding patterns and ion pair formations, contributing to the understanding of their stability and reactivity (Binkowska et al., 2001).

Chemical Reactions and Properties

1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine participates in various chemical reactions, showcasing its versatility. Its sulfonamide group is reactive towards different chemical agents, leading to the formation of novel compounds with potential biological activities. The compound's ability to undergo reactions like aminolysis, and its participation in the synthesis of enzyme inhibitors, highlights its chemical reactivity and utility in medicinal chemistry (Abbasi et al., 2017).

Physical Properties Analysis

The physical properties of 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine and related compounds have been studied through methods like crystallography and spectroscopy. These studies offer insights into their stability, solubility, and other physical characteristics essential for their application in various fields (Huczyński et al., 2007).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity patterns, have been extensively researched. Studies on their hydrolysis mechanisms, enzymatic inhibition potentials, and interactions with biological targets provide a comprehensive understanding of their chemical behaviors and potential applications in pharmaceuticals and bioactive materials (Spillane et al., 2008).

Applications De Recherche Scientifique

Radiation Mitigation

1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine has been studied for its potential in mitigating radiation damage, particularly in cases of gastrointestinal acute radiation syndrome (ARS). Research indicates that this compound can activate Hedgehog signaling by binding to Smoothened's transmembrane domain. This activation expands the intestinal stem cell (ISC) pool, leading to increased regeneration of intestinal crypts and preventing GI-ARS. This suggests its potential application in radiation accidents and reducing normal tissue toxicity during abdominal radiotherapy (Duhachek-Muggy et al., 2019).

Synthesis of Sulfonamides

The compound has been used in the development of potent and selective adenosine A2B receptor antagonists with a sulfonamide structure. A new method for sulfonamide formation was developed using p-nitrophenoxide as a leaving group. This approach yielded sulfonamides that exhibited significantly higher potency at A(2B) receptors compared to the parent sulfonates (Yan et al., 2006).

Optical Properties in Tetrapyrazinoporphyrazines

This compound has also been involved in the synthesis and study of the optical properties of tetrapyrazinoporphyrazines. These compounds, which are push-pull type, demonstrated significant shifts in absorption and fluorescence maxima, indicating potential applications in the field of photodynamic therapy or as photoactive materials (Lee et al., 2005).

Protein Modification

In the context of protein modification, derivatives of this compound have been used to introduce the dansyl group into histidine and tyrosine residues in peptides and proteins. This modification aids in the study of protein structures and functions, particularly in understanding the role of specific amino acid residues (Buchta & Fridkin, 1985).

Kinetic Studies in Organic Chemistry

Kinetic studies involving reactions with sulfamate esters, where this compound is used as a model substrate, provide insights into enzyme inhibitor mechanisms. Such studies are vital in the development of new therapeutic agents (Spillane et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The use of “1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine” as a radiation mitigator of radiation late effects on the central nervous system warrants further investigation . It has the potential to mitigate cognitive decline in patients undergoing partial or whole brain irradiation without promoting tumor growth .

Propriétés

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-19(21)15-6-8-16(9-7-15)24(22,23)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODLTOYHPDBTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)

![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)

![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)

![(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)

![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)

![2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629889.png)

![4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzoic acid](/img/structure/B5629919.png)

![8-[3-(2-methoxyphenyl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629925.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5629927.png)